molecular formula C12H14BrNO B8329031 7-Bromo-4,4,6-trimethyl-3,4-dihydro-1H-quinoline-2-one

7-Bromo-4,4,6-trimethyl-3,4-dihydro-1H-quinoline-2-one

Cat. No. B8329031
M. Wt: 268.15 g/mol
InChI Key: PJAKAPWOIDACRK-UHFFFAOYSA-N
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Patent
US07265139B2

Procedure details

To a solution of 3-methyl-but-2-enoic acid (3-bromo-4-methyl-phenyl)-amide (70.0 g, 261 mmol, Example d) at 90° C. was added portion wise, under argon, with vigorous stirring aluminum chloride (52.3 g, 391 mmol) over 1.5 hr. The reaction mixture was stirred for 2 hours at 110-120° C. The reaction mixture was cooled to room temperature and ice-water was carefully added. The solution was extracted with dichloromethane and the organic washed with 2N HCl, water, saturated aqueous NaHCO3, water and brine, dried (Mg2SO4), filtered and evaporated. The residue was crystallized from dichloromethane/hexane to give 46 g of 7-bromo-4,4,6-trimethyl-3,4-dihydro-1H-quinoline-2-one. The mother liquor was further chromatographed on silica gel(20% ethyl acetate in hexane) to give 6.2 g more of product. (75%). 1H NMR (300 MHz; CDCl3): 1.30 (s, 6 H), 2.33 (s, 3 H), 2.46 (s, 2 H), 7.07 (s, 1 H), 7.10 (s, 1 H), 9.87 (br s, 1 H).
Name
3-methyl-but-2-enoic acid (3-bromo-4-methyl-phenyl)-amide
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
52.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:15])[CH:11]=[C:12]([CH3:14])[CH3:13])[CH:5]=[CH:6][C:7]=1[CH3:8].[Cl-].[Al+3].[Cl-].[Cl-]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([C:12]([CH3:13])([CH3:14])[CH2:11][C:10](=[O:15])[NH:9]2)=[CH:6][C:7]=1[CH3:8] |f:1.2.3.4|

Inputs

Step One
Name
3-methyl-but-2-enoic acid (3-bromo-4-methyl-phenyl)-amide
Quantity
70 g
Type
reactant
Smiles
BrC=1C=C(C=CC1C)NC(C=C(C)C)=O
Step Two
Name
Quantity
52.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 (± 5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at 110-120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with dichloromethane
WASH
Type
WASH
Details
the organic washed with 2N HCl, water, saturated aqueous NaHCO3, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Mg2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from dichloromethane/hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=C2C(CC(NC2=C1)=O)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.